5-Ethyl-2-methylphenyl 2-fluorobenzoate

Description

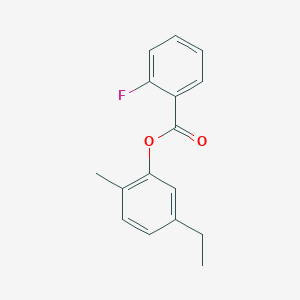

5-Ethyl-2-methylphenyl 2-fluorobenzoate is an aromatic ester characterized by a 2-fluorobenzoate moiety esterified to a substituted phenyl group (5-ethyl-2-methylphenyl). The fluorine atom at the 2-position of the benzoate ring and the ethyl/methyl substituents on the phenol ring influence its physicochemical properties, including polarity, stability, and reactivity.

Properties

Molecular Formula |

C16H15FO2 |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

(5-ethyl-2-methylphenyl) 2-fluorobenzoate |

InChI |

InChI=1S/C16H15FO2/c1-3-12-9-8-11(2)15(10-12)19-16(18)13-6-4-5-7-14(13)17/h4-10H,3H2,1-2H3 |

InChI Key |

LCGXHZNQVAGTQI-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The positional isomer 5-ethyl-2-methylphenyl 4-fluorobenzoate (fluorine at the 4-position of the benzoate ring) exhibits distinct electronic properties due to the para-substitution, which may alter intermolecular interactions and biological activity compared to the ortho-substituted target compound .

Other structurally related compounds include:

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Substituent Effects |

|---|---|---|---|

| 5-Ethyl-2-methylphenyl 2-fluorobenzoate | ~260 (estimated) | 2-fluorobenzoate, ethyl, methyl | Enhanced lipophilicity from alkyl groups |

| 5-Ethyl-2-methylphenyl 4-fluorobenzoate | ~260 (estimated) | 4-fluorobenzoate, ethyl, methyl | Altered dipole moment due to para-fluorine |

| Methyl 5-fluoro-2-hydroxybenzoate | 170.13 | Hydroxyl, 5-fluoro | Higher water solubility, acidic pH stability |

| Zinc 2-fluorobenzoate complex | 342.51 (Zn salt) | Zn²⁺, 2-fluorobenzoate | Ionic character, improved thermal stability |

Note: Exact melting points, boiling points, and solubility data for the target compound are unavailable in the provided evidence.

Chemical Reactivity and Stability

- Fluorine Substitution: The electron-withdrawing fluorine at the 2-position in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions compared to non-fluorinated analogs .

- Ester vs. Hydroxyl Groups : Methyl 5-fluoro-2-hydroxybenzoate’s hydroxyl group makes it prone to oxidation and hydrolysis, whereas the target compound’s ester group improves stability under physiological conditions .

Key Research Findings

- Positional Isomerism : The ortho-fluorine in this compound likely confers greater steric hindrance and electronic effects compared to its para-fluorine isomer, impacting binding affinity in biological systems .

- Metabolic Stability : Fluorine substitution in benzoate esters generally reduces metabolic degradation, enhancing their persistence in environmental or biological matrices .

- Synergistic Effects : Combining fluorine with alkyl or methoxy groups (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) can optimize lipophilicity and target selectivity in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.